molecular formula C₁₈H₇D₆ClFN₃ B1147604 Midazolam-d6 (1.0 mg/mL in Acetonitrile) CAS No. 1246819-79-3

Midazolam-d6 (1.0 mg/mL in Acetonitrile)

カタログ番号: B1147604
CAS番号: 1246819-79-3
分子量: 331.8
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Midazolam-d6 (1.0 mg/mL in Acetonitrile) is a deuterated form of midazolam, a benzodiazepine derivative. It is commonly used as an internal standard in various analytical applications, particularly in mass spectrometry and chromatography. The compound is labeled with six deuterium atoms, which makes it useful for quantitative analysis due to its similar chemical properties to non-deuterated midazolam but with a distinct mass difference.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Midazolam-d6 involves the incorporation of deuterium atoms into the midazolam molecule. This can be achieved through several methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions. The reaction is carried out in a suitable solvent, often acetonitrile, to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of Midazolam-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuterium incorporation. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to obtain the desired concentration of 1.0 mg/mL in acetonitrile.

化学反応の分析

Types of Reactions

Midazolam-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

    Oxidation: Midazolam-d6 can be oxidized to form hydroxylated metabolites.

    Reduction: The compound can undergo reduction reactions, although these are less common.

    Substitution: Midazolam-d6 can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used, often in an alcoholic solvent.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or other nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include hydroxylated metabolites, reduced derivatives, and substituted compounds, depending on the specific reaction and conditions used.

科学的研究の応用

Pharmacokinetic Studies

Midazolam-d6 serves as a valuable tool in pharmacokinetic studies due to its unique isotopic labeling. The deuterated compound allows for more accurate quantification and differentiation from endogenous midazolam in biological samples. Key findings include:

  • Bioavailability Assessment : Midazolam-d6 is often used to study the bioavailability of midazolam when administered via different routes (oral, intravenous, intramuscular). A study demonstrated that using Midazolam-d6 improved the precision of bioavailability measurements due to reduced interference from endogenous substances .
  • CYP3A Enzyme Studies : Midazolam is a well-established probe drug for assessing CYP3A enzyme activity. The use of Midazolam-d6 in clinical trials allows researchers to evaluate the impact of various inhibitors and inducers on midazolam metabolism without confounding effects from non-deuterated compounds .

Drug Interaction Studies

Midazolam-d6 is extensively utilized in drug interaction studies to assess how co-administered drugs affect the pharmacokinetics of midazolam. Key insights include:

  • Inhibition Studies : Research has shown that certain medications can significantly alter the clearance and bioavailability of midazolam. For instance, co-administration with ketoconazole resulted in a substantial increase in midazolam exposure, highlighting the importance of understanding drug-drug interactions .
  • Clinical Implications : Midazolam-d6 has been employed in clinical settings to evaluate how patient-specific factors (e.g., age, sex, and comorbidities) influence midazolam pharmacokinetics. This is crucial for optimizing dosing regimens and minimizing adverse effects .

Clinical Research Applications

The applications of Midazolam-d6 extend into clinical research, particularly in areas involving sedation and seizure management:

  • Sedation Protocols : In studies assessing sedation protocols for procedures like endoscopy or dental work, Midazolam-d6 has been used to ensure accurate dosing and monitoring of sedation levels without interference from other benzodiazepines .
  • Seizure Management : Case studies have highlighted the effectiveness of midazolam (and by extension, its deuterated form) in managing acute seizures, including those induced by organophosphate poisoning. The rapid onset and efficacy make it a preferred choice in emergency settings .

Case Studies Overview

Several case studies illustrate the practical applications of Midazolam-d6:

Study Application Findings
Silbergleit et al., 2012Seizure terminationIntramuscular midazolam was more effective than intravenous lorazepam for terminating seizures pre-hospital .
Pharmacokinetic Variability StudyBioavailabilityDemonstrated significant intraindividual variability in midazolam bioavailability among healthy volunteers .
Oral Sedation StudyPediatric dentistryOral midazolam was effective for conscious sedation compared to chloral hydrate .

作用機序

Midazolam-d6, like its non-deuterated counterpart, exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. The primary molecular targets are the GABA-A receptors, which are ionotropic receptors that mediate the effects of GABA by increasing chloride ion influx and hyperpolarizing the neuronal membrane.

類似化合物との比較

Similar Compounds

    Midazolam: The non-deuterated form of Midazolam-d6, used for similar purposes but without the distinct mass difference.

    Midazolam-d4: Another deuterated form with four deuterium atoms, used as an internal standard in analytical applications.

    α-Hydroxymidazolam: A major metabolite of midazolam, often used in pharmacokinetic studies.

Uniqueness

Midazolam-d6 is unique due to its six deuterium atoms, which provide a distinct mass difference that is advantageous in mass spectrometry for accurate quantification. This makes it a preferred internal standard in various analytical applications, ensuring precise and reliable results.

特性

CAS番号

1246819-79-3

分子式

C₁₈H₇D₆ClFN₃

分子量

331.8

同義語

8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-d6; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。